1-(Bromomethyl)cyclopropanecarboxylic acid

Descripción

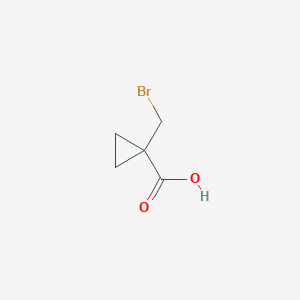

1-(Bromomethyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a bromomethyl substituent and a carboxylic acid group on the cyclopropane ring. These compounds are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to the cyclopropane ring’s unique strain and reactivity .

Propiedades

IUPAC Name |

1-(bromomethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-3-5(1-2-5)4(7)8/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATQKLPPZOINMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of cyclopropanecarboxylic acid derivatives. For instance, the bromination of cyclopropanecarboxylic acid with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Bromomethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as hydroxymethylcyclopropanecarboxylic acid, aminomethylcyclopropanecarboxylic acid, or thiomethylcyclopropanecarboxylic acid can be formed.

Oxidation Products: Oxidized derivatives like cyclopropanecarboxylic acid or its corresponding ketones.

Reduction Products: Reduced forms such as cyclopropylmethanol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(Bromomethyl)cyclopropanecarboxylic acid finds use across several domains:

1. Organic Chemistry

- Intermediate in Synthesis: It serves as a crucial intermediate for synthesizing a variety of organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through nucleophilic substitution reactions.

2. Biological Research

- Enzyme Mechanism Studies: The compound is utilized in studying enzyme mechanisms and can act as a probe in biochemical assays, helping to elucidate biological pathways.

3. Medicinal Chemistry

- Therapeutic Agent Development: It is employed as a building block in the synthesis of potential therapeutic agents targeting various diseases, particularly those related to metabolic disorders .

4. Industrial Applications

- Specialty Chemicals Production: The compound is also used in producing specialty chemicals and materials that require specific reactivity profiles.

Case Study 1: Enzyme Mechanism Investigation

In a study exploring enzyme catalysis, this compound was used to investigate the substrate specificity of certain enzymes. The results indicated that the bromomethyl group significantly enhanced the reactivity towards nucleophiles, providing insights into enzyme-substrate interactions.

Case Study 2: Pharmaceutical Development

Research involving this compound has led to the development of novel therapeutic agents targeting cardiovascular diseases. Compounds synthesized from this intermediate demonstrated promising activity as soluble guanylate cyclase activators, which are crucial for regulating vascular tone and blood pressure .

Comparison with Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Cyclopropanecarboxylic Acid | Lacks bromomethyl group | Less reactive; limited applications |

| 1-(Chloromethyl)cyclopropanecarboxylic Acid | Contains chlorine; lower reactivity | Similar applications but with different reactivity |

| 1-(Hydroxymethyl)cyclopropanecarboxylic Acid | Contains hydroxyl group; alters chemical behavior | Used in different synthetic pathways |

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)cyclopropanecarboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The carboxylic acid group can participate in acid-base reactions, forming salts and esters. These interactions are crucial in its applications in synthesis and research.

Comparación Con Compuestos Similares

1-(4-Bromophenyl)cyclopropane-1-carboxylic Acid (CAS 345965-52-8)

1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic Acid (CAS 1483329-91-4)

- Structure : A bromophenylmethyl substituent instead of bromomethyl.

Properties :

Property Value Source Molecular Weight 255.11 g/mol Density 1.664 g/cm³ (predicted) - Synthesis : Prepared via cyclopropanation reactions using rhodium catalysts or diazo compounds .

Amino-Substituted Cyclopropanecarboxylic Acids

1-Aminocyclopropane-1-carboxylic Acid (ACC, CAS 22059-21-8)

1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS 88950-64-5)

- Structure: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group.

Properties :

Property Value Source Molecular Weight 201.22 g/mol LogP 1.2 (predicted) - Synthesis : Achieved via Boc-protection of ACC under anhydrous conditions .

Dicarboxylic and Heterocyclic Derivatives

1,1-Cyclopropanedicarboxylic Acid

1-(Thiophen-2-yl)cyclopropanecarboxylic Acid (CAS 162959-94-6)

- Structure : Thienyl substituent instead of bromomethyl.

Properties :

Property Value Source Molecular Weight 168.21 g/mol Applications Protein-ligand interaction studies

Key Comparative Insights

Reactivity and Stability

- Bromine vs. Amino Groups: Bromine-substituted derivatives exhibit higher electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas amino derivatives are prone to ring-opening under acidic conditions .

- Steric Effects: Bulky substituents (e.g., Boc-protected amino groups) reduce metabolic degradation but may hinder synthetic accessibility .

Actividad Biológica

1-(Bromomethyl)cyclopropanecarboxylic acid (BMCA) is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of BMCA, focusing on its anti-inflammatory properties, effects on amyloidogenesis, and potential applications in medicinal chemistry.

BMCA is characterized by the molecular formula and has been studied for its interactions with various biological targets. Its structure includes a cyclopropane ring, which contributes to its reactivity and biological profile.

Anti-inflammatory Activity

Research indicates that BMCA exhibits significant anti-inflammatory activity. In a study involving mouse macrophage-like RAW 264.7 cells, BMCA was shown to modulate the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound demonstrated increased anti-inflammatory responses at higher concentrations without exhibiting cytotoxicity at lower doses .

Table 1: Anti-inflammatory Effects of BMCA in RAW 264.7 Cells

| Concentration (µM) | COX-2 Expression | iNOS Expression | Cytotoxicity |

|---|---|---|---|

| 1 | Low | Low | None |

| 10 | Moderate | Moderate | None |

| 100 | High | High | Minimal |

Amyloidogenesis Inhibition

BMCA has also been studied for its effects on amyloidogenesis, particularly in relation to Alzheimer's disease. In vitro studies using the N2a neuronal cell line transfected with human βAPP695 showed that BMCA could reduce levels of amyloid-beta (Aβ) peptides, which are implicated in amyloid plaque formation . The mechanism appears to involve the modulation of metalloprotease activity, enhancing the degradation of Aβ peptides.

Case Study: Effects on Amyloid-beta Levels

In a controlled experiment, N2a cells treated with BMCA at varying concentrations resulted in a significant decrease in Aβ levels:

- 1 µM : 20% reduction in Aβ levels

- 10 µM : 40% reduction in Aβ levels

- 100 µM : 60% reduction in Aβ levels

These findings suggest that BMCA may serve as a potential therapeutic agent for conditions associated with amyloid plaque formation .

The biological activity of BMCA is attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways and amyloid processing. Its bromomethyl group enhances reactivity, allowing it to compete effectively with substrates at enzyme active sites. For instance, studies have shown that compounds similar to BMCA can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis, indicating potential applications in metabolic modulation .

Cytotoxicity Profile

While BMCA shows promising biological activity, it is essential to evaluate its cytotoxicity. Studies indicate that at lower concentrations, BMCA does not exhibit significant toxicity towards neuronal cells; however, higher concentrations may induce cytotoxic effects in certain cell lines. This duality highlights the importance of dosage in therapeutic applications .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.2–2.5 ppm) and bromomethyl signals (δ 3.5–4.5 ppm).

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- X-ray Crystallography : Resolve cyclopropane ring geometry and intermolecular H-bonding patterns with carboxylic groups .

How does the bromomethyl group influence the compound’s potential as a bioisostere in medicinal chemistry?

Advanced Research Question

The bromomethyl group serves as a leaving group, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols in enzymes). Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing Br with Cl or I) and testing inhibition kinetics (IC₅₀, Kᵢ). Molecular docking can predict binding modes to targets like proteases or kinases .

How to resolve contradictions in reported solvent effects on bromination efficiency?

Data Contradiction Analysis

Conflicting data on solvent polarity (e.g., THF vs. DCM) may arise from competing reaction pathways (radical vs. ionic). Systematic comparison under inert atmospheres (N₂/Ar) with controlled moisture levels is recommended. For example:

| Solvent | Dielectric Constant | Yield (%) | By-Products Observed |

|---|---|---|---|

| THF | 7.5 | 78 | <5% dimerization |

| DCM | 8.9 | 72 | 10% debromination |

| Controlled experiments with GC-MS monitoring can identify optimal conditions . |

What strategies mitigate cyclopropane ring opening during functionalization reactions?

Advanced Research Question

Ring-opening is minimized by avoiding strong bases (e.g., LDA) or high temperatures. Alternative approaches include:

- Protecting the carboxylic acid (e.g., esterification with MeOH/H⁺).

- Using mild coupling agents (EDC/HOBt) for amide formation.

- Low-temperature lithiation (−78°C) for directed ortho-metalation .

How can computational modeling predict the stability of this compound derivatives?

Advanced Research Question

DFT calculations (B3LYP/6-31G*) assess strain energy (kcal/mol) and bond dissociation energies (BDEs) for the C-Br bond. QSAR models correlate electronic parameters (Hammett σ) with hydrolysis rates. Molecular dynamics (MD) simulations predict solubility and aggregation behavior in aqueous buffers .

What are the challenges in synthesizing enantiopure this compound?

Advanced Research Question

Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-α-methylbenzylamine) or enzymatic kinetic resolution (lipases in organic solvents) is required. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic methods (Rh-catalyzed cyclopropanation) can achieve >90% ee .

How does the compound’s reactivity compare to non-cyclopropane brominated carboxylic acids?

Basic Research Question

The cyclopropane ring increases electrophilicity at the bromomethyl carbon, accelerating SN2 reactions compared to linear analogs (e.g., 2-bromopropanoic acid). Comparative kinetic studies (second-order rate constants) in polar aprotic solvents (DMF, DMSO) quantify this effect .

What safety protocols are critical when handling this compound?

Basic Research Question

- Use PPE (nitrile gloves, goggles) to prevent skin/eye contact.

- Work in a fume hood due to volatile brominated by-products.

- Neutralize waste with 10% NaHCO₃ before disposal. Stability studies under light/heat confirm decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.